7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine hydrochloride
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Overview
Description
7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine hydrochloride, also known as DMBA, is a synthetic compound that has been widely used in scientific research. DMBA is a member of the amphetamine family and has been used as a tool to study the mechanism of action of amphetamines and related compounds.
Scientific Research Applications
Chemical Biology: Protein Labeling and Tracking
In chemical biology, the compound could be used to label proteins, allowing researchers to track their location and interactions within cells. This application is valuable for understanding protein dynamics and functions in live cells.
Each of these applications demonstrates the versatility of 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine hydrochloride in scientific research, offering multiple avenues for exploration and discovery across various fields of study.
properties
IUPAC Name |
7,7-dimethyl-5,6,8,9-tetrahydrobenzo[7]annulen-5-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N.ClH/c1-13(2)8-7-10-5-3-4-6-11(10)12(14)9-13;/h3-6,12H,7-9,14H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPRNSAFYXFUNV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=CC=CC=C2C(C1)N)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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